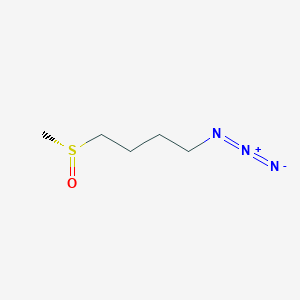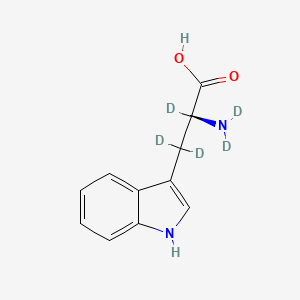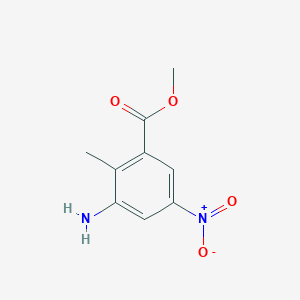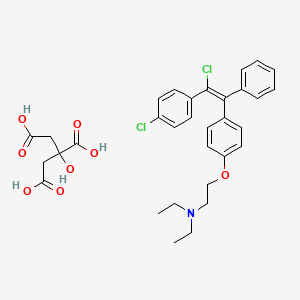
(3-(Aminomethyl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(Aminomethyl)phenyl)boronic acid is a boronic acid derivative that is commonly used as a reagent in Suzuki-Miyaura coupling reactions . It can form C-C bonds by reacting with aryl or vinyl halides . It is also a chemomechanical polymer that expands and contracts in blood plasma with high glucose selectivity .
Synthesis Analysis
Boronic acids, including (3-(Aminomethyl)phenyl)boronic acid, are relatively simple and well-known to synthesize . They can be used as building blocks and synthetic intermediates . The synthetic processes used to obtain these active compounds are also referred . Boronic acid is a stable and generally a non-toxic group that is easily synthesized and can be used in several synthetic reactions including metal-catalyzed processes like Suzuki–Miyaura reaction, acid catalysis, asymmetric synthesis of amino acids, and hydroboration .Molecular Structure Analysis
The molecular structure of (3-(Aminomethyl)phenyl)boronic acid can be found in various databases . The molecular formula is C7H10BNO2 .Chemical Reactions Analysis
(3-(Aminomethyl)phenyl)boronic acid can undergo three-component condensation with 3,5-disubstituted salicylaldehyde derivatives and aliphatic alcohols to afford calix-shaped boron complexes . It is also involved in the formation of boronate esters with 1,2- or 1,3-diols present on the substrate .Physical And Chemical Properties Analysis
The physical and chemical properties of (3-(Aminomethyl)phenyl)boronic acid are well-documented . It has a molecular weight of 150.97 g/mol . It has 3 hydrogen bond donors and acceptors, and 2 rotatable bonds . Its topological polar surface area is 66.5 Ų .Applications De Recherche Scientifique
Integration with Peptides
Boronic acid has been widely integrated with peptides with the goal of discovering peptide ligands with novel biological activities . This effort has led to broad applications .
Enzyme Inhibitors
One of the applications of peptide boronic acids in medicinal chemistry and chemical biology is the identification of covalent reversible enzyme inhibitors .
Glycan Recognition and Detection
Peptide boronic acids are used for the recognition and detection of glycans on proteins or cancer cell surfaces .
Delivery of siRNAs
Peptide boronic acids have been used for the delivery of small interfering RNAs (siRNAs) .
Development of pH Responsive Devices
The development of pH responsive devices is another application of peptide boronic acids .
Recognition of RNA or Bacterial Surfaces
Peptide boronic acids are used for the recognition of RNA or bacterial surfaces .
Synthesis of Boronate-Functionalized Monomers
“(3-(Aminomethyl)phenyl)boronic acid” is used as a boronic acid source in the synthesis of boronate-functionalized monomers .
Catalyst for Amidation and Esterification of Carboxylic Acids
3-(Aminomethyl)benzeneboronic acid hydrochloride can be an effective catalyst for amidation and esterification of carboxylic acids .
Safety and Hazards
Orientations Futures
Boronic acids have found widespread use in the field of biomaterials, primarily through their ability to bind with biologically relevant 1,2- and 1,3-diols, including saccharides and peptidoglycans, or with polyols to prepare hydrogels with dynamic covalent or responsive behavior . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .
Mécanisme D'action
Target of Action
The primary target of (3-(Aminomethyl)phenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
(3-(Aminomethyl)phenyl)boronic acid interacts with its target through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by (3-(Aminomethyl)phenyl)boronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It’s known that the compound is water-soluble , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The primary result of the action of (3-(Aminomethyl)phenyl)boronic acid is the formation of carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This enables the efficient synthesis of various organic compounds .
Action Environment
The action of (3-(Aminomethyl)phenyl)boronic acid is influenced by environmental factors. For instance, the compound is water-soluble , which means its action, efficacy, and stability may be affected by the presence of water. Additionally, the Suzuki–Miyaura coupling reaction, which the compound targets, is known for its mild and functional group tolerant reaction conditions , suggesting that the reaction environment can also influence the compound’s action.
Propriétés
IUPAC Name |
[3-(aminomethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO2/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4,10-11H,5,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZCOYQPEZBEOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CN)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(7-Ethoxy-8-oxabicyclo[3.2.1]octan-2-ylidene)malononitrile](/img/structure/B1146667.png)





![Ethyl (3R,5R)-7-{(1S,2S,6R,8S,8aR)-8-[(2,2-dimethylbutanoyl)oxy]-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl}-3,5-dihydroxyheptanoate](/img/structure/B1146677.png)

